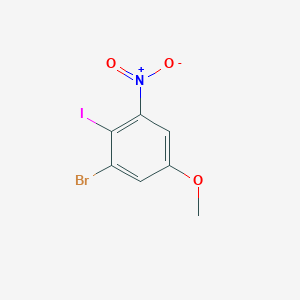

1-Bromo-2-iodo-5-methoxy-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-iodo-5-methoxy-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJYPPWBWCHKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679550 | |

| Record name | 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263376-99-3 | |

| Record name | 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Iodo 5 Methoxy 3 Nitrobenzene and Analogues

Strategic Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique that deconstructs the target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.in For 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene, this process involves a careful examination of the directing effects of the bromo, iodo, methoxy (B1213986), and nitro substituents.

Analysis of Directing Effects of Substituents on the Benzene (B151609) Ring (Bromo, Iodo, Methoxy, Nitro)

The regiochemical outcome of electrophilic aromatic substitution reactions is governed by the nature of the substituents already present on the benzene ring. wikipedia.orgunizin.orglibretexts.org These substituents can be broadly classified as activating or deactivating groups, and as ortho-, para-, or meta-directors.

Methoxy Group (-OCH₃): The methoxy group is a strongly activating group and an ortho-, para-director. organicchemistrytutor.com This is due to its ability to donate electron density to the benzene ring through resonance, which stabilizes the carbocation intermediates formed during electrophilic attack at the ortho and para positions. organicchemistrytutor.com

Bromo (-Br) and Iodo (-I) Groups: Halogens are unique in that they are deactivating yet ortho-, para-directing. unizin.orglibretexts.org Their electron-withdrawing inductive effect deactivates the ring towards electrophilic attack. libretexts.org However, their ability to donate a lone pair of electrons through resonance stabilizes the ortho and para intermediates. organicchemistrytutor.com Among halogens, the directing effect can vary; for instance, iodine directs to ortho and para positions in comparable amounts, while fluorine strongly favors the para position. wikipedia.org

Nitro Group (-NO₂): The nitro group is a strongly deactivating group and a meta-director. unizin.org It strongly withdraws electron density from the ring both inductively and through resonance, making the ring much less reactive towards electrophiles. unizin.orglibretexts.org This deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. libretexts.org

Interactive Table: Directing Effects of Substituents

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| Methoxy (-OCH₃) | Activating | Ortho, Para |

| Bromo (-Br) | Deactivating | Ortho, Para |

| Iodo (-I) | Deactivating | Ortho, Para |

Identification of Accessible Building Blocks and Starting Materials

Considering the directing effects, a plausible retrosynthetic pathway would involve introducing the substituents in a sequence that ensures the desired regiochemistry. A logical approach would be to start with a precursor that allows for the controlled introduction of the various functional groups.

A potential starting material could be a substituted aniline (B41778), as the amino group is a strong ortho-, para-director and can be later converted to a nitro group. acs.orgyoutube.comnih.govnih.gov For instance, starting with an appropriate methoxy-substituted aniline could be a viable strategy. Another approach could involve starting with a commercially available substituted benzene derivative and sequentially introducing the remaining functional groups. libretexts.org

Sequential Aromatic Functionalization Strategies

The synthesis of this compound would likely involve a series of electrophilic aromatic substitution reactions. The order of these reactions is critical to achieving the desired substitution pattern. youtube.com

Electrophilic Aromatic Nitration Protocols for Substituted Benzenes

Nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group onto the benzene ring. byjus.comwikipedia.org The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.comchemguide.co.uk

The presence of activating or deactivating groups on the benzene ring significantly influences the rate and regioselectivity of nitration. unizin.orglibretexts.org For a substituted benzene with multiple groups, the directing effects of all substituents must be considered. In the case of a molecule with both activating and deactivating groups, the activating group generally governs the position of further substitution. libretexts.org For instance, in the nitration of a compound containing both a methoxy group and a halogen, the methoxy group would direct the incoming nitro group to its ortho and para positions.

Regioselective Halogenation Approaches (Bromination and Iodination)

The introduction of bromine and iodine onto the benzene ring is typically achieved through electrophilic halogenation. byjus.commasterorganicchemistry.com

Bromination can be carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). youtube.comchemistrysteps.com Various other reagents and conditions have been developed for regioselective bromination, including the use of N-bromosuccinimide (NBS) in the presence of a catalyst. organic-chemistry.org

Iodination is generally more challenging than bromination or chlorination because iodine is less reactive. d-nb.infoacs.org Therefore, an oxidizing agent is often required to generate a more potent electrophilic iodine species. youtube.comchemistrysteps.com Common iodinating agents include iodine in the presence of nitric acid, or a combination of an iodide salt with an oxidizing agent like hydrogen peroxide. youtube.comorganic-chemistry.org N-iodosuccinimide (NIS) is another widely used reagent for the iodination of aromatic compounds. d-nb.infoorganic-chemistry.org The choice of iodinating agent and reaction conditions can significantly impact the regioselectivity of the reaction. acs.orgorganic-chemistry.org

The synthesis of a polysubstituted benzene like this compound necessitates a carefully planned sequence of nitration and halogenation reactions, leveraging the directing effects of the substituents to achieve the desired isomer. The specific order of these steps would be crucial in overcoming the challenges posed by the presence of both activating and deactivating groups on the aromatic ring.

Diazotization-Mediated Halogenation for Aryl Halide Synthesis

Diazotization of an amino group on an aromatic ring, followed by a Sandmeyer or related reaction, is a classic and versatile method for introducing a halogen. This process is particularly useful for synthesizing aryl halides that are not readily accessible through direct electrophilic halogenation due to the directing effects of other substituents.

The general mechanism involves the conversion of a primary aryl amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a highly reactive intermediate that can undergo substitution with various nucleophiles, including halides.

Key Features of Diazotization-Mediated Halogenation:

| Feature | Description |

| Versatility | Allows for the introduction of various halogens (Cl, Br, I) and other functional groups. |

| Regiocontrol | The position of the halogen is determined by the initial position of the amino group. |

| Mechanism | Proceeds through a diazonium salt intermediate, which is then typically decomposed with a copper(I) halide (Sandmeyer reaction) or potassium iodide for iodination. nih.gov |

For the synthesis of a compound like this compound, one could envision a synthetic route starting from a precursor aniline. For instance, starting with an appropriately substituted aniline, diazotization followed by treatment with iodide would install the iodine atom. The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl halide using a Cu(I) halide via a diazonium salt intermediate. nih.gov This reaction can be performed in a one-pot fashion where the diazonium salt is generated from anilines with tert-butyl nitrite and then subjected to halogenation. nih.gov

Recent advancements in this area focus on milder reaction conditions and expanding the scope of the reaction. sci-hub.seresearchgate.net The development of new reagents and catalytic systems continues to improve the efficiency and applicability of this fundamental transformation in aromatic synthesis. nih.govnih.gov

Introduction of the Methoxy Group via Alkylation Reactions

The methoxy group is a common substituent in many organic molecules and can be introduced through various alkylation reactions. wikipedia.org A prevalent method is the Williamson ether synthesis, where a phenoxide is treated with a methylating agent like methyl iodide or dimethyl sulfate.

In the context of synthesizing this compound, the methoxy group could be introduced by methylation of a corresponding phenol (B47542) precursor. The timing of this step is crucial, as the electron-donating methoxy group is an ortho, para-director in electrophilic aromatic substitution, which would influence the regiochemical outcome of subsequent halogenation or nitration steps. wikipedia.org

Common Methylating Agents:

| Agent | Formula |

| Methyl iodide | CH₃I |

| Dimethyl sulfate | (CH₃)₂SO₄ |

| Diazomethane | CH₂N₂ |

Alternatively, aryl methoxides can be synthesized through the metal-catalyzed methylation of phenols or the methoxylation of aryl halides. wikipedia.org

Advanced Synthetic Strategies for Complex Arenes

The construction of highly substituted benzene rings often requires more sophisticated methods than simple electrophilic aromatic substitution. These advanced strategies provide access to complex substitution patterns with high control over regioselectivity.

Benzannulation reactions, which involve the formation of a benzene ring from acyclic precursors, are powerful tools for constructing polysubstituted arenes. rsc.orgnih.gov These reactions, such as the Diels-Alder reaction followed by an aromatization step, or various transition-metal-catalyzed processes, allow for the assembly of the benzene core with substituents already in place. rsc.orgnih.govresearchgate.net

For example, a [4+2] cycloaddition can be employed to create the benzene ring. nih.gov More recent developments include gold-catalyzed diyne-ene annulation, which proceeds via a formal [3+3] cyclization to produce polysubstituted benzenes with high efficiency. nih.gov These methods offer a modular approach to complex aromatic compounds, where the substitution pattern is determined by the choice of the acyclic starting materials. nih.gov

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgnumberanalytics.comchem-station.com This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce a substituent with high regiocontrol. wikipedia.org

Common Directing Metalation Groups (DMGs):

| Group | Strength |

| -CONR₂ | Strong |

| -OMe | Moderate |

| -NR₂ | Moderate |

The methoxy group in the target molecule, this compound, can act as a directing group, facilitating functionalization at the C2 and C6 positions. wikipedia.org

Metal-halogen exchange is another important reaction for generating functionalized organometallic intermediates. wikipedia.org This reaction involves the transfer of a halogen atom from an organic halide to an organometallic reagent, typically an organolithium compound. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This method is particularly useful for preparing aryllithium reagents from aryl halides, which can then be functionalized with electrophiles. frontiersin.orgucl.ac.uknih.govresearchgate.net

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of complex aromatic compounds. rsc.orgnih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, such as aryl halides or organometallics, by directly converting a C-H bond into a C-C or C-heteroatom bond. acs.orgresearchgate.net

Transition metal catalysis, particularly with palladium and rhodium, plays a central role in these transformations. acs.org Directing groups are often employed to control the regioselectivity of the C-H activation step, typically favoring functionalization at the ortho position. acs.orgresearchgate.net However, recent advances have enabled functionalization at the meta and para positions as well. acs.org

For a molecule like this compound, direct C-H functionalization could potentially be used to introduce the bromo or iodo substituents at a late stage in the synthesis, guided by one of the existing functional groups. For instance, ortho-C–H methoxylation of aryl halides has been demonstrated. nih.gov

Control of Regioselectivity and Stereoselectivity in Multi-Step Synthesis

The synthesis of a polysubstituted benzene like this compound requires careful consideration of the order of reactions to achieve the desired arrangement of substituents. The directing effects of the functional groups already present on the ring dictate the position of incoming electrophiles in electrophilic aromatic substitution reactions. fiveable.melumenlearning.comlibretexts.org

Directing Effects of Substituents:

| Substituent | Directing Effect | Activating/Deactivating |

| -NO₂ | Meta | Deactivating |

| -Br, -I | Ortho, Para | Deactivating |

| -OCH₃ | Ortho, Para | Activating |

For example, to synthesize a meta-disubstituted product, a meta-directing group should be introduced first. lumenlearning.comlibretexts.org In the case of this compound, the nitro group is a meta-director, while the halogens and the methoxy group are ortho, para-directors. wikipedia.orgfiveable.me Therefore, the sequence of nitration, halogenation, and methoxylation steps must be carefully orchestrated to achieve the 1,2,3,5-substitution pattern.

Strategies such as using blocking groups or converting functional groups to alter their directing effects can be employed. msu.edumsu.edu For instance, a nitro group can be reduced to an amino group, which is a strong ortho, para-director. msu.edu This amino group can then direct subsequent substitutions before being potentially converted back to a nitro group or another functionality. The interplay of these directing effects is fundamental to the successful multi-step synthesis of complex aromatic compounds. lumenlearning.comlibretexts.orgyoutube.com

Electronic and Steric Factors Governing Substituent Placement

The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions is primarily governed by the electronic properties and steric bulk of the substituents already present on the aromatic ring. fiveable.me Each substituent influences the electron density of the ring and stabilizes or destabilizes the carbocation intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com

Electronic Effects: Substituents are broadly classified as activating or deactivating and as ortho-, para-, or meta-directing. leah4sci.com

Activating Groups: These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org They stabilize the positively charged arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions. organicchemistrytutor.com The methoxy group (-OCH₃) is a strong activating group due to its ability to donate a lone pair of electrons via resonance (+R effect), which outweighs its electron-withdrawing inductive effect (-I effect). organicchemistrytutor.com

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive towards electrophiles. wikipedia.org The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing resonance (-R) and inductive (-I) effects. unizin.org Such groups destabilize the arenium ion, especially when the attack is at the ortho or para positions. Consequently, substitution occurs preferentially at the meta position, which avoids placing the positive charge on the carbon atom bearing the deactivating group. masterorganicchemistry.com

Halogens: Bromine (-Br) and Iodine (-I) present a unique case. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect), which makes the ring less reactive. organicchemistrytutor.com However, they possess lone pairs of electrons that can be donated through resonance (+R effect), which stabilizes the arenium ion for ortho and para attack. This resonance effect, though weaker than their inductive effect, is sufficient to make them ortho-, para-directors. organicchemistrytutor.com

The interplay of these effects in a molecule like this compound is complex. The strongly activating methoxy group will direct incoming electrophiles to its ortho and para positions, while the strongly deactivating nitro group will direct to its meta positions. The two halogen atoms will direct to their respective ortho and para positions.

Interactive Data Table: Electronic Properties of Substituents

| Substituent | Activating/Deactivating | Directing Effect | Dominant Electronic Effect |

| -OCH₃ | Strongly Activating | Ortho, Para | +R (Resonance Donation) |

| -NO₂ | Strongly Deactivating | Meta | -R (Resonance Withdrawal) & -I (Inductive Withdrawal) |

| -Br | Weakly Deactivating | Ortho, Para | -I (Inductive Withdrawal) > +R (Resonance Donation) |

| -I | Weakly Deactivating | Ortho, Para | -I (Inductive Withdrawal) > +R (Resonance Donation) |

Steric Factors: Steric hindrance also plays a crucial role in determining the final product distribution. fiveable.me Bulky substituents can physically block an electrophile from attacking an adjacent (ortho) position. youtube.com In many cases, even for ortho-, para-directing groups, the para product is favored over the ortho product due to reduced steric clash. youtube.com The synthesis of the target compound, which features three adjacent substituents (bromo, iodo, and nitro), would be significantly influenced by steric hindrance, making direct introduction of the final substituent into such a crowded environment challenging.

Methodologies for Overcoming Competing Directing Effects

When multiple substituents with conflicting directing effects are present on a benzene ring, the most powerful activating group generally dictates the position of subsequent substitution. almaaqal.edu.iq However, to synthesize a specific, complex isomer like this compound, chemists must employ specific strategies to override these natural tendencies.

Strategic Synthesis Planning: The order in which substituents are introduced is paramount. A retrosynthetic analysis—working backward from the target molecule—is essential for designing a viable pathway. libretexts.org For instance, Friedel-Crafts reactions are ineffective on strongly deactivated rings, meaning such groups must be added after alkylation or acylation steps. youtube.com Similarly, nitration cannot be performed on a ring already containing an amino group, as the amine would react with the acid mixture. youtube.com

Common Strategies Include:

Blocking Groups: A reactive position can be temporarily blocked by a substituent, such as a sulfonic acid group (-SO₃H). This forces substitution to occur at a different position. The blocking group can then be removed in a subsequent step. For example, sulfonation can be used to block a para position, encouraging ortho substitution, after which the sulfonic acid group can be removed by treatment with dilute acid. youtube.com

Modification of Substituents: The directing effect of a group can be altered chemically. A common strategy involves using the powerful ortho-, para-directing amino group (-NH₂) to guide substitutions. The amino group can be introduced via the reduction of a nitro group. After serving its directing purpose, the amine can be converted into other functional groups (like halogens or a cyano group) via a diazonium salt intermediate, or it can be acetylated to moderate its activating strength and increase steric bulk, favoring para-substitution. youtube.com

Directed Ortho-Metalation (DoM): This powerful technique bypasses the usual rules of electrophilic aromatic substitution. A substituent with a heteroatom, such as a methoxy or amide group, can direct a strong base (like an organolithium reagent) to remove a proton from the adjacent ortho position. This creates a highly nucleophilic carbanion, which can then react with a wide range of electrophiles (e.g., I₂, Br₂) to install a substituent with perfect regioselectivity. This method is particularly useful for creating sterically crowded substitution patterns that are inaccessible through conventional EAS.

Interactive Data Table: Hypothetical Synthetic Step Analysis

A plausible synthesis would likely begin with a less substituted precursor, such as 3-bromoanisole, and strategically add the remaining groups.

| Starting Material | Reagent/Reaction | Intended Transformation | Competing Effects & Strategy |

| Anisole (B1667542) | HNO₃, H₂SO₄ | Nitration | -OCH₃ is a strong o,p-director. The para position is sterically favored, yielding mainly p-nitroanisole. |

| p-Nitroanisole | Br₂, FeBr₃ | Bromination | -OCH₃ (o,p-director) and -NO₂ (m-director) both direct to the position ortho to the methoxy group. The powerful activating effect of -OCH₃ controls the outcome. |

| 2-Bromo-4-nitroanisole | Sn, HCl | Reduction of Nitro | Conversion of -NO₂ to -NH₂. This changes the substituent from a strong deactivator to a strong activator. |

| 3-Bromo-5-methoxyaniline | NaNO₂, HCl; then KI | Sandmeyer Reaction | The -NH₂ group is converted to a diazonium salt and then displaced by iodine. This allows for specific placement of the iodine atom. |

| 1-Bromo-3-iodo-5-methoxyaniline | HNO₃, H₂SO₄ | Nitration | The -NH₂ group is the strongest activator, directing ortho/para. Acetylation to -NHCOCH₃ would be necessary first to control the reaction and direct ortho to the amine (para to bromo). Then, hydrolysis would restore the amine, which would then be removed or converted. A more direct nitration would be complex. |

Chemical Reactivity and Transformation Pathways of 1 Bromo 2 Iodo 5 Methoxy 3 Nitrobenzene

Aromatic Substitution Reactions

The benzene (B151609) ring in 1-bromo-2-iodo-5-methoxy-3-nitrobenzene is rendered electron-deficient by the powerful inductive and resonance effects of the nitro group. This electron deficiency makes the compound a suitable substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile attacks the ring and displaces a leaving group. youtube.com The reaction is particularly facilitated by the presence of the nitro group positioned ortho and para to the halogen leaving groups. nih.gov

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov

Nucleophilic Attack and Formation of a Meisenheimer Complex : In the first, typically rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group (in this case, bromine or iodine). youtube.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho/para nitro group. quora.com

Elimination of the Leaving Group : In the second, faster step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. youtube.com

For this compound, nucleophilic attack can occur at either the carbon bonded to bromine (C1) or the carbon bonded to iodine (C2). The stability of the resulting Meisenheimer complex is a key factor in determining the reaction pathway.

The rate and feasibility of SNAr reactions are profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are essential for activating the ring towards nucleophilic attack. researchgate.netresearchgate.net

In this compound, the nitro (–NO₂) group plays a pivotal role. Positioned at C3, it is ortho to the iodine at C2 and para to the bromine at C1. This specific arrangement is highly activating for SNAr because it allows for the direct delocalization and stabilization of the negative charge of the Meisenheimer intermediate through resonance. youtube.comnih.govquora.com The negative charge can be shared by the electronegative oxygen atoms of the nitro group, significantly lowering the activation energy of the initial nucleophilic attack. youtube.com

Conversely, the methoxy (B1213986) (–OCH₃) group at C5 is an electron-donating group. Electron-donating groups generally deactivate aromatic rings towards nucleophilic substitution by increasing electron density. However, in this molecule, its deactivating effect is likely overcome by the powerful activating influence of the nitro group.

Table 1: Influence of Substituents on SNAr Reactivity

| Substituent | Position | Electronic Effect | Impact on SNAr Reactivity |

| Nitro (–NO₂) | C3 | Strong Electron-Withdrawing | Strongly Activating (stabilizes Meisenheimer complex) youtube.com |

| Methoxy (–OCH₃) | C5 | Electron-Donating | Deactivating (destabilizes Meisenheimer complex) |

| Bromo (–Br) | C1 | Leaving Group | Activated by para-nitro group |

| Iodo (–I) | C2 | Leaving Group | Activated by ortho-nitro group |

When a molecule contains multiple potential leaving groups, the site of nucleophilic attack is determined by a combination of factors, including the stability of the leaving group and the electrophilicity of the carbon atom it is attached to.

Halogen Displacement : In the context of SNAr reactions, the bond to the leaving group is broken in the second, fast step, so the strength of the carbon-halogen bond is less critical than in Sₙ1 or Sₙ2 reactions. Instead, the rate is primarily determined by the first step: the nucleophile's attack. The electronegativity of the halogen influences the electrophilicity of the carbon atom. The more electronegative the halogen, the more polarized the C-X bond, and the more susceptible the carbon is to attack. This often leads to a leaving group trend of F > Cl > Br > I, the reverse of what is seen in aliphatic substitution. youtube.com However, kinetic studies on polyhalogenated compounds have shown that the relative rates can be complex and solvent-dependent. rsc.org For this compound, the iodine at C2 is activated by an ortho-nitro group, while the bromine at C1 is activated by a para-nitro group. Para-activation is often stronger than ortho-activation due to reduced steric hindrance, which might favor the displacement of bromine.

Nitro Group Displacement : While halogens are the most common leaving groups in SNAr, the nitro group can also be displaced, particularly when the aromatic ring is activated by other electron-withdrawing groups. nih.gov However, displacement of a nitro group is generally less common than halogen displacement. Studies on dinitrobenzene derivatives have shown that under certain conditions, such as with an excess of methoxide, a nitro group can be replaced. rsc.org In the case of this compound, the displacement of the halogens is expected to be the predominant pathway.

The compound this compound is highly deactivated towards EAS. This is because three of the four substituents (nitro, bromo, iodo) are deactivating groups, which withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.edulibretexts.org The nitro group, in particular, is one of the most powerful deactivating groups. msu.edu Although the methoxy group is a strong activator, its effect is likely insufficient to overcome the combined deactivating influence of the other three groups. Consequently, any EAS reaction would require harsh conditions, such as high temperatures and strong catalysts. msu.edumsu.edu

In this compound, there are two unsubstituted carbon atoms available for electrophilic attack: C4 and C6. The regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of the existing substituents. Substituents direct incoming electrophiles to specific positions based on their ability to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. ijrti.org

Activating Group (Ortho-, Para-Directing) :

Methoxy (–OCH₃) at C5 : This is a powerful activating group and directs incoming electrophiles to its ortho positions (C4 and C6) and para position (C2, already substituted). libretexts.org

Deactivating Groups (Ortho-, Para-Directing) :

Bromo (–Br) at C1 : Directs to its ortho (C2, C6) and para (C4) positions.

Iodo (–I) at C2 : Directs to its ortho (C1, C3, both substituted) and para (C5, substituted) positions. Its influence on C4 and C6 is minimal.

Deactivating Group (Meta-Directing) :

Nitro (–NO₂) at C3 : This is a strong deactivating group that directs incoming electrophiles to its meta positions (C1, C5, both substituted). It strongly deactivates its ortho (C2, C4) and para (C6) positions. ijrti.orgquora.com

Analysis of Available Positions:

Attack at C4 : This position is ortho to the activating methoxy group and para to the directing bromo group. Both of these effects favor substitution at C4. However, C4 is also ortho to the strongly deactivating nitro group, which significantly disfavors attack at this site.

Attack at C6 : This position is ortho to the activating methoxy group and ortho to the directing bromo group. Both effects favor substitution at C6. However, C6 is para to the strongly deactivating nitro group, which makes attack at this site highly unfavorable.

Comparing the two, both sites are activated by the methoxy and bromo groups. However, both are also strongly deactivated by the nitro group. The deactivating effect of a nitro group is most pronounced at the ortho and para positions. quora.com Therefore, attack at both C4 (ortho to NO₂) and C6 (para to NO₂) is strongly disfavored. Given the powerful deactivating nature of the nitro group, it is difficult to predict a single preferred site with certainty, and it is likely that any electrophilic substitution would be extremely slow and may yield a mixture of products, if it proceeds at all.

Table 2: Summary of Directing Effects for Electrophilic Attack

| Substituent | Position | Type | Directing Influence on C4 | Directing Influence on C6 |

| Bromo (–Br) | C1 | Deactivating, o,p-director | Favorable (para) | Favorable (ortho) |

| Iodo (–I) | C2 | Deactivating, o,p-director | Neutral | Neutral |

| Nitro (–NO₂) | C3 | Deactivating, m-director | Unfavorable (ortho) | Unfavorable (para) |

| Methoxy (–OCH₃) | C5 | Activating, o,p-director | Favorable (ortho) | Favorable (ortho) |

| Overall | Conflicting; strongly disfavored by NO₂ | Conflicting; strongly disfavored by NO₂ |

Electrophilic Aromatic Substitution (EAS) Reactivity of the Chemical Compound

Influence of Existing Substituents on EAS Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The regiochemical outcome of such a reaction on this compound is determined by the cumulative electronic and steric effects of the four existing substituents.

The directing influence of each substituent is summarized as follows:

Methoxy (-OCH₃) group: A powerful activating group due to its +R (resonance) effect, it directs incoming electrophiles to the ortho and para positions.

Nitro (-NO₂) group: A strong deactivating group due to its -I (inductive) and -R effects, it directs incoming electrophiles to the meta position.

Bromo (-Br) and Iodo (-I) groups: These halogens are deactivating due to their -I effect but are ortho, para-directors because of their +R effect.

In the this compound molecule, the two unsubstituted positions are C4 and C6. The directing effects of the substituents on these positions are conflicting.

Position C4: This position is ortho to the activating methoxy group, meta to the bromo group, ortho to the deactivating nitro group, and meta to the iodo group.

Position C6: This position is ortho to the activating methoxy group, para to the deactivating nitro group, and meta to the iodo group.

Table 1: Summary of Substituent Effects on EAS Regioselectivity

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | 5 | Activating (+R, -I) | Ortho, Para |

| -NO₂ | 3 | Deactivating (-R, -I) | Meta |

| -Br | 1 | Deactivating (-I, +R) | Ortho, Para |

Transition Metal-Catalyzed Coupling Reactions Involving Aryl Halides

The presence of both a bromo and an iodo substituent makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Ullmann)

Palladium-catalyzed reactions are widely used to functionalize aryl halides. In the case of this compound, reactions like the Suzuki or Ullmann coupling can be employed to introduce new substituents selectively.

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. For the target molecule, this would typically proceed at the more reactive C-I bond, allowing for the selective introduction of an alkyl, alkenyl, or aryl group at the C2 position.

Ullmann Reaction: Traditionally a copper-mediated reaction for homo-coupling of aryl halides, modern palladium-catalyzed versions also exist. This could be used to form a biaryl compound by coupling the molecule at the C-I position.

Reactivity Differences of Bromo and Iodo Substituents in Coupling Protocols

A key aspect of the chemistry of dihalogenated arenes is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity of the aryl halide in this step follows the order C-I > C-Br > C-Cl.

This reactivity difference is primarily due to the disparity in bond dissociation energies (BDE). The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage and oxidative addition. This chemoselectivity allows for sequential functionalization. For instance, a Suzuki coupling can be performed under mild conditions to react exclusively at the C-I bond, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions.

Table 2: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kcal/mol, approx.) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C-I | ~65 | Highest |

| C-Br | ~81 | Intermediate |

Transformations of Pendant Functional Groups

Beyond reactions at the carbon-halogen bonds, the nitro and methoxy groups offer further opportunities for chemical modification.

Reduction of the Nitro Group to Amino Functionality

The nitro group is readily reduced to a primary amino group (-NH₂), a versatile functional group for further synthesis, such as diazotization or amide bond formation. A variety of reducing agents can accomplish this transformation.

Common methods include:

Metals in Acid: Reagents like tin chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic and effective methods for nitro group reduction.

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) can be used. However, this method carries a risk of competitive hydrodehalogenation (cleavage of the C-Br or C-I bonds).

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can sometimes offer better selectivity and milder conditions.

The choice of reagent is crucial to ensure chemoselectivity, preserving the halogen substituents if they are desired for subsequent reactions.

Oxidation Reactions Involving the Methoxy Moiety

The methoxy group is generally stable, but it can undergo specific transformations, most notably O-demethylation to yield a phenol (B47542). This is technically a cleavage reaction rather than an oxidation of the methyl group itself. This transformation is typically achieved using strong Lewis acids or proton acids.

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers.

Proton Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used, often at elevated temperatures.

The presence of the strongly deactivating nitro group on the ring can make the ether cleavage more difficult, potentially requiring harsher reaction conditions compared to an activated or unsubstituted anisole (B1667542) derivative.

Derivatization Strategies and Synthetic Modifications

The multifaceted molecular architecture of this compound presents a versatile platform for a variety of synthetic modifications. The presence of multiple distinct functional groups—a nitro moiety, a methoxy group, and two different halogen atoms (bromo and iodo) on a benzene ring—allows for a range of derivatization strategies. These modifications can be selectively targeted to one or more of these functional groups, enabling the synthesis of a diverse array of novel compounds with potential applications in medicinal chemistry and materials science. The primary pathways for derivatization include palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, reduction of the nitro group, and cleavage of the methoxy ether.

A significant aspect of the chemical reactivity of this compound is the differential reactivity of the bromo and iodo substituents in palladium-catalyzed cross-coupling reactions. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond, allowing for selective functionalization at the C-2 position. This chemoselectivity is a cornerstone of many synthetic strategies involving this molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can be directed to either the bromo or iodo substituent, with the iodo group typically reacting preferentially.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with a boronic acid or its ester. By carefully selecting the reaction conditions, it is possible to achieve selective coupling at the C-2 position (the site of the iodo group). For instance, reaction with an arylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate can yield the corresponding 2-aryl-1-bromo-5-methoxy-3-nitrobenzene derivative. Subsequent coupling at the C-1 position would require more forcing conditions.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling with a terminal alkyne. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond allows for selective alkynylation at the C-2 position. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. This selectivity has been demonstrated in related dihalogenated aromatic compounds where the iodinated position reacts preferentially.

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene to form a new carbon-carbon double bond. The reaction of this compound with an alkene in the presence of a palladium catalyst and a base would be expected to initially occur at the C-2 position, yielding a 2-alkenyl-1-bromo-5-methoxy-3-nitrobenzene.

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds. It can be employed to introduce primary or secondary amine functionalities onto the aromatic ring. Given the reactivity trend of aryl halides in this reaction (I > Br), selective amination at the C-2 position is anticipated under controlled conditions. This allows for the synthesis of 2-amino-1-bromo-5-methoxy-3-nitrobenzene derivatives. The reaction tolerates a wide variety of functional groups, including nitro and methoxy groups.

The following interactive data table summarizes the expected major products from selective palladium-catalyzed cross-coupling reactions at the C-2 position of this compound.

| Reaction Name | Coupling Partner | Expected Major Product at C-2 |

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-1-bromo-5-methoxy-3-nitrobenzene |

| Sonogashira | Terminal alkyne | 2-Alkynyl-1-bromo-5-methoxy-3-nitrobenzene |

| Heck | Alkene | 2-Alkenyl-1-bromo-5-methoxy-3-nitrobenzene |

| Buchwald-Hartwig | Amine | N-Substituted-2-amino-1-bromo-5-methoxy-3-nitrobenzene |

The presence of a strongly electron-withdrawing nitro group on the aromatic ring activates it towards nucleophilic aromatic substitution (SNAг). The nitro group at C-3 can activate the positions ortho and para to it for nucleophilic attack. In this compound, the positions ortho to the nitro group are C-2 (bearing the iodo group) and C-4 (unsubstituted). The position para to the nitro group is C-6 (unsubstituted).

Due to the presence of good leaving groups (iodine and bromine) at positions activated by the nitro group, this compound can undergo nucleophilic substitution with various nucleophiles such as alkoxides, amines, and thiols. The relative ease of substitution at C-1 versus C-2 would depend on the specific nucleophile and reaction conditions, though typically the position ortho to the nitro group is highly activated.

The nitro group at the C-3 position can be selectively reduced to an amino group, which opens up a wide range of further derivatization possibilities. A variety of reducing agents can be employed for this transformation, and the choice of reagent is crucial to avoid undesired side reactions, such as reduction of the aryl halides.

Commonly used methods for the chemoselective reduction of nitroarenes in the presence of halogens include the use of tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) under controlled conditions. The resulting 3-amino-1-bromo-2-iodo-5-methoxybenzene is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules. The newly introduced amino group can be further modified through diazotization followed by Sandmeyer or related reactions, or through acylation and alkylation reactions.

The methoxy group at C-5 can be cleaved to yield a hydroxyl group, a transformation that can be achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). This reaction converts the methoxybenzene derivative into a phenol, which can then undergo a variety of reactions, including O-alkylation, O-acylation, and electrophilic aromatic substitution directed by the hydroxyl group. The choice of reagent for ether cleavage needs to be carefully considered to avoid potential side reactions with the other functional groups present on the ring.

The following interactive data table outlines the key transformations for each functional group of this compound.

| Functional Group | Transformation | Reagents | Product Functional Group |

| Iodo (at C-2) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl |

| Iodo (at C-2) | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl |

| Bromo (at C-1) | Heck Reaction (after C-2 functionalization) | Alkene, Pd catalyst, base | Alkenyl |

| Nitro (at C-3) | Reduction | SnCl₂, HCl or Catalytic Hydrogenation | Amino |

| Methoxy (at C-5) | Ether Cleavage | BBr₃ or HBr/HI | Hydroxyl |

These derivatization strategies highlight the synthetic utility of this compound as a versatile building block in organic synthesis, allowing for the systematic modification of its structure to generate a wide range of functionalized aromatic compounds.

Due to a lack of specific research data on the compound "this compound," a detailed article on its computational and theoretical investigations cannot be generated at this time. Extensive searches for scholarly articles and computational chemistry data for this specific molecule did not yield any published studies focusing on its quantum mechanical properties, electronic structure, or computational predictions of its reactivity.

The requested in-depth analysis, including Density Functional Theory (DFT) calculations, molecular orbital analysis (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and the computational prediction of regioselectivity, requires specific research findings that are not available in the public domain. Writing an article on this topic without such data would be speculative and would not meet the standards of scientific accuracy.

Further research on this particular compound is needed before a comprehensive and authoritative article on its computational and theoretical aspects can be composed.

Computational and Theoretical Investigations of 1 Bromo 2 Iodo 5 Methoxy 3 Nitrobenzene

Mechanistic Elucidation of Reaction Pathways through Computational Simulations

Computational simulations, particularly those employing density functional theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These simulations can identify transition states, intermediates, and the associated energy barriers, thereby providing a detailed mechanistic understanding of reaction pathways.

For substituted nitrobenzenes, a common area of investigation is their unimolecular decomposition and their behavior in nucleophilic aromatic substitution (SNAr) reactions. Theoretical studies on various nitrobenzene (B124822) derivatives have analyzed the influence of different substituents on reaction mechanisms. For instance, research on the decomposition of nitroaromatic compounds has explored pathways such as the direct carbon-nitro bond dissociation and multi-step mechanisms leading to the formation of other radical species. nih.gov The nature and position of substituents, such as the bromo, iodo, and methoxy (B1213986) groups in the target molecule, are known to significantly influence the activation energies of these pathways. nih.gov

In the context of 1-bromo-2-iodo-5-methoxy-3-nitrobenzene, computational simulations could be employed to elucidate the mechanisms of its reactions. For example, in SNAr reactions, where a nucleophile attacks the aromatic ring, simulations can predict the most likely site of attack and the stability of the Meisenheimer complex intermediate. The electron-withdrawing nitro group strongly activates the ring towards nucleophilic attack, and the interplay of the steric and electronic effects of the bromine, iodine, and methoxy substituents would be a key focus of such a computational study.

Table 1: Key Aspects of Mechanistic Elucidation via Computational Simulations

| Aspect Investigated | Computational Method | Expected Insights for this compound |

| Reaction Energetics | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) | Determination of activation energies and reaction enthalpies for potential reaction pathways, such as nucleophilic substitution or decomposition. nih.govsmf.mx |

| Transition State Geometry | Transition State Searching Algorithms (e.g., QST2, QST3) | Identification of the high-energy transition state structures that connect reactants to products, revealing the geometry of the activated complex. |

| Solvent Effects | Polarizable Continuum Models (PCM), Conductor-like Polarizable Continuum Model (CPCM) | Understanding how different solvent environments can influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. smf.mx |

Molecular Dynamics Simulations to Understand Conformations and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or other solutes.

Furthermore, MD simulations are particularly useful for understanding intermolecular interactions. By simulating the molecule in a solvent box (e.g., water, ethanol, or toluene), one can observe the formation and dynamics of hydrogen bonds, van der Waals interactions, and other non-covalent interactions. This information is crucial for predicting solubility, partitioning behavior, and potential interactions with biological macromolecules. The solvent can also influence the electronic properties, such as the dipole moment, of substituted nitrobenzenes. smf.mx

Computational Molecular Descriptors and Their Significance in Reactivity Studies

Computational molecular descriptors are numerical values that characterize a molecule's chemical information and are derived from its symbolic representation. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a variety of electronic and topological descriptors can be calculated to predict its reactivity and physicochemical properties.

Frontier Molecular Orbital (FMO) theory is a key concept in this area. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors. A low HOMO-LUMO energy gap is often associated with high chemical reactivity. smf.mx For substituted nitrobenzenes, the nature of the substituents significantly affects this energy gap. smf.mx

Other important descriptors include:

Electrostatic Potential (ESP): ESP maps can visualize the electron-rich and electron-poor regions of a molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. smf.mx

Hammett Constants: For substituted aromatic compounds, the Hammett constant of a substituent can be used to quantify its electron-donating or electron-withdrawing effect, which is directly related to the reactivity of the molecule. nih.gov

Table 2: Selected Computational Molecular Descriptors and Their Relevance

| Descriptor | Computational Method | Significance in Reactivity Studies |

| HOMO-LUMO Energy Gap | DFT, MP2 | Indicates chemical reactivity and the ease of electronic excitation. A smaller gap suggests higher reactivity. smf.mx |

| Dipole Moment | DFT, MP2 | Relates to the molecule's polarity and its interaction with polar solvents and other molecules. smf.mx |

| Atomic Charges | NBO Analysis, Mulliken Population Analysis | Predicts the reactivity of different atomic sites towards electrophiles and nucleophiles. |

| Global Reactivity Descriptors | Conceptual DFT | Includes chemical potential, hardness, and electrophilicity index, which provide a quantitative measure of the molecule's overall reactivity. |

By calculating these descriptors for this compound, researchers can make informed predictions about its chemical behavior, guiding experimental studies and the design of new synthetic pathways.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Protons and Carbons

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information about their chemical structure.

The ¹H NMR spectrum of 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene is anticipated to display characteristic signals for its aromatic and methoxy (B1213986) protons. The electron-withdrawing nitro group (-NO₂) deshields nearby protons, shifting their signals downfield, while the electron-donating methoxy group (-OCH₃) causes an upfield shift due to shielding. core.ac.uk The two aromatic protons, being in a meta position to each other, would likely appear as distinct doublets. The methoxy group's three protons will generate a singlet, typically in the range of 3.8 to 4.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 7.5 - 8.5 | Doublet | 1H |

| Aromatic CH | 7.5 - 8.5 | Doublet | 1H |

| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet | 3H |

| Note: Actual chemical shifts may vary based on the solvent and instrument parameters. |

The ¹³C NMR spectrum will reveal six unique signals for the aromatic carbons and one for the methoxy carbon. The carbon attached to the strongly electron-withdrawing nitro group is expected to be the most deshielded, appearing at the lowest field. stackexchange.com Conversely, the carbons bonded to the halogens will also be significantly influenced. The methoxy carbon signal will be found in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br | 110 - 125 |

| C-I | 90 - 105 |

| C-NO₂ | 145 - 155 |

| C-OCH₃ | 155 - 165 |

| Aromatic CH | 115 - 130 |

| Aromatic CH | 115 - 130 |

| OCH₃ | 55 - 65 |

| Note: These are estimated ranges and can be affected by experimental conditions. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques used to identify functional groups by analyzing their characteristic vibrational frequencies.

The IR spectrum of this compound will show strong absorption bands for the nitro group's asymmetric and symmetric stretching, typically between 1475-1550 cm⁻¹ and 1290-1360 cm⁻¹, respectively. orgchemboulder.comorgchemboulder.com The methoxy group will be identified by its C-H stretching and C-O stretching vibrations. vscht.cz The halogenated aromatic ring will exhibit characteristic C=C stretching in the 1400-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. vscht.cz

Table 3: Characteristic IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric stretching | 1550-1475 orgchemboulder.com |

| Nitro (-NO₂) | Symmetric stretching | 1360-1290 orgchemboulder.com |

| Methoxy (C-H) | Stretching | 2960-2850 |

| Methoxy (C-O) | Stretching | 1300-1000 |

| Aromatic C=C | Stretching | 1600-1400 vscht.cz |

| Aromatic C-H | Stretching | 3100-3000 vscht.cz |

| C-Br | Stretching | 600-500 |

| C-I | Stretching | 500-400 |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry provides the molecular weight and can offer structural clues through fragmentation analysis. The mass spectrum of this compound will display a molecular ion peak (M⁺). Due to the presence of bromine's two abundant isotopes (⁷⁹Br and ⁸¹Br), a characteristic M+2 peak with nearly equal intensity to the M⁺ peak will be observed. savemyexams.com Iodine, however, is monoisotopic (¹²⁷I). docbrown.info Common fragmentation pathways may include the loss of the nitro group (NO₂), the methoxy radical (•OCH₃), or halogen atoms. miamioh.edu

X-ray Crystallography for Precise Solid-State Structure Determination

Lack of Specific Research Data on Chromatographic Analysis of this compound

A thorough review of available scientific literature and chemical databases reveals a significant gap in detailed research findings specifically concerning the chromatographic analysis of the compound This compound . While general chromatographic methods for the separation and analysis of substituted nitrobenzenes and related aromatic compounds are well-established, specific protocols, data, and research findings for this particular molecule are not publicly available.

Consequently, it is not possible to provide a detailed account of High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) methods, including data tables on retention times, detection parameters, or isomer separation, that are explicitly validated for this compound. The creation of such content would require access to proprietary research data or the generation of new, unpublished experimental results, which falls beyond the scope of this article.

General principles of chromatography suggest that methods for purity assessment and isomer isolation of this compound would likely involve reverse-phase HPLC, utilizing columns such as C18 or C8, with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. The presence of multiple functional groups (bromo, iodo, methoxy, and nitro) on the benzene (B151609) ring could result in several positional isomers, the separation of which would require careful optimization of the chromatographic conditions. Similarly, GC-MS could be employed, likely with a high-temperature capillary column and electron impact ionization to achieve separation and structural elucidation of the compound and its potential impurities or isomers.

However, without specific published research, any discussion of detailed methods, including the creation of data tables, would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Advanced Applications and Synthetic Utility of 1 Bromo 2 Iodo 5 Methoxy 3 Nitrobenzene in Chemical Research

Strategic Role as a Synthetic Intermediate in Multi-Component Coupling Reactions

There is currently no available scientific literature detailing the strategic use of 1-bromo-2-iodo-5-methoxy-3-nitrobenzene as a synthetic intermediate in multi-component coupling reactions. The unique arrangement of bromo, iodo, methoxy (B1213986), and nitro substituents on the benzene (B151609) ring theoretically allows for regioselective transformations, which are of significant interest in organic synthesis. The differential reactivity of the carbon-bromine and carbon-iodine bonds could potentially be exploited in sequential cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. However, no published studies have demonstrated these specific applications for this compound.

Precursor Development for Medicinal Chemistry and Pharmacophore Design

An extensive search of medicinal chemistry and chemical biology literature did not yield any instances of this compound being used as a precursor for the development of new pharmaceutical agents or in pharmacophore design. While polysubstituted nitroaromatics are common starting materials for the synthesis of bioactive molecules, this specific compound has not been identified in the public domain as a key building block for any known therapeutic agents or drug discovery programs.

Utility in the Synthesis of Agrochemicals and Functional Materials

Information regarding the application of this compound in the synthesis of agrochemicals or functional materials is not present in the current body of scientific literature. The development of novel pesticides, herbicides, or fungicides often involves the use of halogenated and nitrated aromatic compounds. Similarly, the synthesis of advanced functional materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), frequently employs highly substituted aromatic intermediates. Nevertheless, there are no documented examples of this specific compound being utilized in these fields.

Exploration in the Development of Novel Organic Reactions and Methodologies

There is no evidence in published research to suggest that this compound has been explored in the development of novel organic reactions or synthetic methodologies. Its potential as a substrate to test the limits of reaction conditions, explore new catalytic systems, or develop new synthetic transformations has not been reported.

Q & A

Q. What are the optimal synthetic routes for 1-bromo-2-iodo-5-methoxy-3-nitrobenzene, and how can dihalogen exchange be minimized?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration of a methoxybenzene precursor. To minimize undesired dihalogen exchange (e.g., Br/I displacement), use low-polarity solvents (e.g., DCM) and mild temperatures (<50°C). Direct iodination via Ullmann coupling or electrophilic substitution with iodine monochloride (ICl) is preferred over metal-catalyzed methods to reduce side reactions. For nitration, employ mixed acid (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 25°C | 75% | Avoid excess Br₂ to prevent over-bromination |

| Iodination | ICl, CH₃CO₂H, 40°C | 68% | Monitor reaction via TLC (Rf ~0.5 in hexane:EtOAc 8:2) |

| Nitration | HNO₃ (90%), H₂SO₄, 0°C | 82% | Quench with ice to isolate nitro product |

Q. How can purity and structural integrity be validated after synthesis?

Methodological Answer: Combine chromatographic (HPLC, GC) and spectroscopic techniques:

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% required for research-grade material) .

- ¹H/¹³C NMR : Compare peaks to analogous compounds (e.g., 1-bromo-3-iodo-5-methylbenzene in ). Key signals include:

- Aromatic protons: δ 7.2–8.1 ppm (split due to nitro and halogen substituents).

- Methoxy group: δ 3.8–3.9 ppm (singlet).

- IR : Confirm nitro group (1520 cm⁻¹, asymmetric stretching) and C-I/Br bonds (500–600 cm⁻¹) .

Q. What are the stability considerations for storage and handling?

Methodological Answer: The compound is light- and moisture-sensitive due to the nitro group and halogens. Store under argon at –20°C in amber vials. Conduct accelerated stability studies by exposing aliquots to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Decomposition products may include dehalogenated byproducts (e.g., 2-iodo-5-methoxy-3-nitrobenzene) .

Advanced Research Questions

Q. How does the nitro group influence regioselectivity in subsequent substitution reactions?

Methodological Answer: The nitro group is a strong meta-director, but steric hindrance from adjacent halogens (Br, I) can alter reactivity. Computational modeling (DFT at B3LYP/6-31G* level) predicts electrophilic attack at the para position to the methoxy group. Validate via experiments:

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotational barriers in nitro groups) or paramagnetic halogens (I, Br). Strategies:

- Variable-Temperature NMR : Acquire spectra at –40°C to slow rotation and resolve splitting (e.g., methoxy proton splitting at δ 3.8 ppm) .

- 2D NMR (COSY, HSQC) : Assign coupling between H-4 and H-6 protons to confirm substituent positions .

- X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., R factor <0.05 as in ).

Q. What mechanistic insights explain the compound’s reactivity in photochemical reactions?

Methodological Answer: The nitro group facilitates photoinduced electron transfer (PET), while iodine acts as a heavy atom enhancing intersystem crossing. Design experiments:

Q. How can computational models predict degradation pathways under environmental conditions?

Methodological Answer: Use QSAR models (e.g., EPI Suite) to estimate hydrolysis half-lives (t₁/₂ ~120 days at pH 7). Validate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.